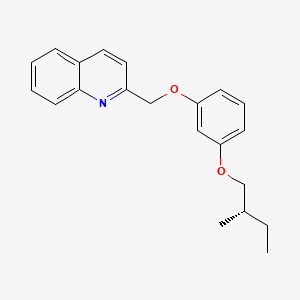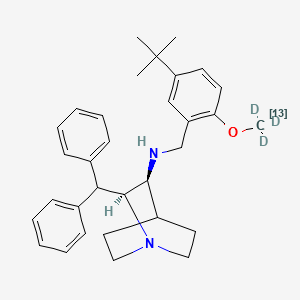
Maropitant-13C,d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Maropitant-13C,d3 is a compound that is a labeled version of Maropitant, where carbon-13 and deuterium have been incorporated into the molecule. Maropitant itself is a selective and orally active neurokinin 1 receptor antagonist. It works by blocking the binding of substance P within the emetic center and the chemoreceptor trigger zone, making it highly effective in preventing vomiting .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Maropitant-13C,d3 involves the incorporation of stable isotopes of carbon-13 and deuterium into the Maropitant molecule. The specific synthetic routes and reaction conditions are proprietary and not widely published. the general approach involves the use of labeled precursors and standard organic synthesis techniques to introduce the isotopes at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound would likely follow similar principles as the laboratory synthesis but on a larger scale. This would involve the use of specialized equipment and facilities to handle the labeled precursors and ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
Maropitant-13C,d3, like its non-labeled counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions would depend on the specific transformation desired. For example:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions
Major Products
The major products formed from these reactions would depend on the specific reaction and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine .
科学研究应用
Maropitant-13C,d3 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Maropitant.
Biology: Used to study the biological pathways and mechanisms involving neurokinin 1 receptors.
Medicine: Used in research to develop new treatments for conditions involving vomiting and nausea.
Industry: Used in the development and testing of new pharmaceuticals
作用机制
Maropitant-13C,d3 exerts its effects by blocking the neurokinin 1 receptor, which is a key receptor involved in the emetic response. Substance P, a neurotransmitter, binds to this receptor to trigger vomiting. By blocking this binding, this compound effectively prevents vomiting. The molecular targets and pathways involved include the emetic center and the chemoreceptor trigger zone .
相似化合物的比较
Similar Compounds
Aprepitant: Another neurokinin 1 receptor antagonist used to prevent nausea and vomiting.
Rolapitant: A long-acting neurokinin 1 receptor antagonist used for similar purposes.
Uniqueness
Maropitant-13C,d3 is unique in that it is a labeled version of Maropitant, allowing for detailed studies of its pharmacokinetics and metabolism. The incorporation of carbon-13 and deuterium provides a way to trace the compound in biological systems, making it a valuable tool in scientific research .
属性
分子式 |
C32H40N2O |
|---|---|
分子量 |
472.7 g/mol |
IUPAC 名称 |
(2S,3S)-2-benzhydryl-N-[[5-tert-butyl-2-(trideuterio(113C)methoxy)phenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine |
InChI |
InChI=1S/C32H40N2O/c1-32(2,3)27-15-16-28(35-4)26(21-27)22-33-30-25-17-19-34(20-18-25)31(30)29(23-11-7-5-8-12-23)24-13-9-6-10-14-24/h5-16,21,25,29-31,33H,17-20,22H2,1-4H3/t30-,31-/m0/s1/i4+1D3 |
InChI 键 |
OMPCVMLFFSQFIX-MWEYJLMPSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)C(C)(C)C)CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6](/img/structure/B12412242.png)

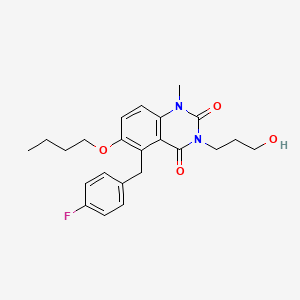

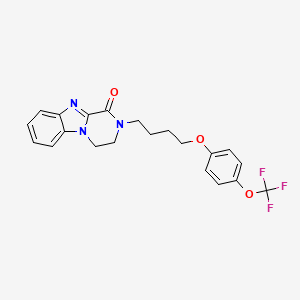
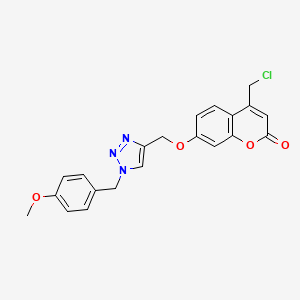
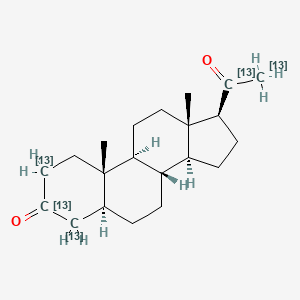
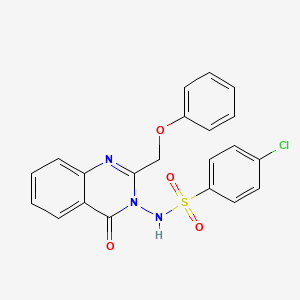
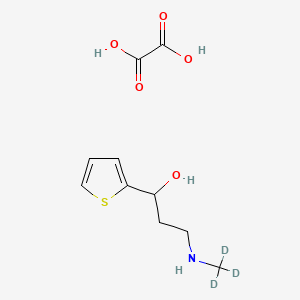
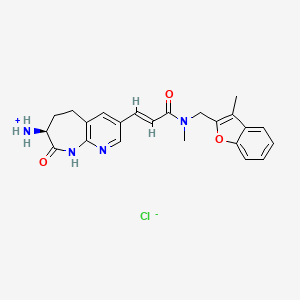

![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
